4-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide
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Overview
Description
4-chloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a hydrazone linkage (-NH-N=CH-) and a chlorobenzene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-chloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to form metal complexes with enhanced biological activity.
Material Science: It is used in the synthesis of metal-organic frameworks and coordination polymers, which have applications in catalysis and gas storage.
Biological Studies: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide involves its interaction with various molecular targets. The hydrazone linkage can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-chloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C18H13ClN2O2 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-8-5-13(6-9-14)18(23)21-20-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,22H,(H,21,23)/b20-11+ |
InChI Key |
IPAUMSQKBXLIJN-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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